Z-Ile-Ser-OH

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Researchers often face uncontrolled polymerization when using unprotected dipeptide building blocks in convergent peptide synthesis. Z-Ile-Ser-OH (CAS 212612-25-4) provides a rigorous solution as a fully protected intermediate with orthogonal Z-group protection, enabling selective hydrogenolytic deprotection without affecting acid- or base-labile groups on other fragments. • ≥95% HPLC purity with ¹H-NMR structural confirmation ensures reproducible coupling efficiency. • Intermediate hydrophobicity (XlogP = 0.5) delivers predictable chromatographic behavior for method optimization. • -20 °C storage with ambient shipping maintains stability during global logistics.

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
Cat. No. B15093767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-Ser-OH
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O6/c1-3-11(2)14(15(21)18-13(9-20)16(22)23)19-17(24)25-10-12-7-5-4-6-8-12/h4-8,11,13-14,20H,3,9-10H2,1-2H3,(H,18,21)(H,19,24)(H,22,23)
InChIKeyWRDZCFUWKUEZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ile-Ser-OH: Protected Dipeptide Overview


Z-Ile-Ser-OH (CAS 212612-25-4) is a protected dipeptide building block consisting of L-isoleucine and L-serine residues with a benzyloxycarbonyl (Z, also known as Cbz) protecting group at the N-terminus [1]. It possesses the molecular formula C₁₇H₂₄N₂O₆ and a molecular weight of 352.38 g/mol [2]. The compound serves as a versatile intermediate in peptide synthesis, providing orthogonal protection compatible with hydrogenolytic deprotection conditions [3].

Why Z-Ile-Ser-OH Cannot Be Substituted


Substituting Z-Ile-Ser-OH with an unprotected analog (e.g., H-Ile-Ser-OH) fundamentally alters reactivity due to the free N-terminus, leading to uncontrolled polymerization or undesired side reactions during coupling steps [1]. Similarly, exchanging for Fmoc-Ile-Ser-OH introduces a base-labile protecting group that is incompatible with acidic Z-group deprotection conditions, necessitating a complete redesign of the synthetic orthogonal protection strategy . Even among Z-protected dipeptides, the specific Ile-Ser sequence imparts distinct hydrophobicity (XlogP = 0.5) and hydrogen bonding capacity that differs from analogs such as Z-Val-Ser-OH (XlogP approximately 0.1) or Z-Ile-Ala-OH, affecting solubility, chromatographic behavior, and downstream coupling efficiency .

Z-Ile-Ser-OH: Comparison with Analogs


Deprotection Orthogonality: Z vs. Fmoc vs. Boc

Z-Ile-Ser-OH employs the benzyloxycarbonyl (Z) protecting group, which is removed via catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH). In contrast, Fmoc-protected analogs (e.g., Fmoc-Ile-Ser(psiMe,Mepro)-OH) require base (piperidine) for deprotection, while Boc-protected analogs require TFA [1]. The Z group offers orthogonal stability to both basic Fmoc-deprotection conditions and the acidic conditions used for side-chain deprotection in Boc chemistry, enabling its use in convergent synthetic strategies where orthogonal protection is required [2].

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Hydrophobicity Difference in Ile vs. Val Analogs

The computed XlogP value for Z-Ile-Ser-OH is 0.5, reflecting the branched isoleucine side chain . In comparison, the valine-containing analog Z-Val-Ser-OH, lacking the additional methylene group, exhibits an estimated lower XlogP (approximately 0.1 based on structural fragment contributions), while Z-Leu-Ser-OH would show similar lipophilicity but with different steric presentation . This difference in hydrophobicity directly impacts retention time in reverse-phase HPLC purification and partitioning behavior in biphasic reaction systems.

Lipophilicity RP-HPLC Retention Solubility

Hydrogen Bonding Capacity: Serine vs. Alanine

Z-Ile-Ser-OH contains four hydrogen bond donors and six hydrogen bond acceptors due to the serine hydroxyl group, carboxylic acid, amide NH, and carbamate NH . In contrast, Z-Ile-Ala-OH, lacking the serine hydroxyl, would possess only three hydrogen bond donors. The additional hydrogen bonding capacity of Z-Ile-Ser-OH enhances its potential for directed self-assembly and crystal packing, a property relevant for materials science applications [1].

Hydrogen Bonding Crystal Engineering Self-Assembly

Storage Stability: Ile-Ser vs. Val-Ser Peptides

According to vendor technical datasheets, Z-Ile-Ser-OH requires storage at -20°C for long-term stability [1]. In comparison, Z-Val-Ser-OH is specified for storage at 0-8°C (refrigerated conditions) . This difference in recommended storage temperature suggests that the Ile-Ser sequence may be inherently more susceptible to degradation (e.g., hydrolysis or racemization) than the Val-Ser sequence, necessitating more stringent cold-chain management.

Stability Storage Shelf-Life

Z-Ile-Ser-OH: Research and Industrial Applications


Orthogonal Protection in Convergent Synthesis

In multi-fragment convergent peptide synthesis, Z-Ile-Ser-OH serves as a C-terminal building block that can be selectively deprotected via hydrogenolysis without affecting acid-labile side-chain protecting groups (e.g., Boc, tBu) or base-labile Fmoc groups on other fragments [1]. This orthogonal deprotection profile is essential for assembling complex peptides from multiple pre-synthesized fragments.

Self-Assembly and Supramolecular Materials

The combination of the hydrophobic benzyloxycarbonyl protecting group and the hydrogen-bonding serine hydroxyl makes Z-Ile-Ser-OH a candidate for studying peptide-based self-assembly, similar to the hollow microtube formation observed with Z-Ala-Ile-OH [2]. The distinct XlogP (0.5) and hydrogen bonding capacity (4 donors) provide a defined molecular architecture for crystal engineering investigations.

RP-HPLC Method Development and Validation

Due to its intermediate hydrophobicity (XlogP = 0.5), Z-Ile-Ser-OH can serve as a retention time calibrant or internal standard for reverse-phase HPLC methods analyzing protected peptide intermediates . Its chromatographic behavior differs measurably from both more hydrophilic analogs (e.g., Z-Val-Ser-OH) and more hydrophobic analogs (e.g., Z-Ile-Phe-OH), enabling method optimization for complex peptide mixtures.

Protected Dipeptide Reference Standard

Z-Ile-Ser-OH is supplied with quality specifications including ≥95% purity by HPLC and ¹H-NMR confirmation of structure [3]. These documented specifications make it suitable as a reference standard for analytical method development, quality control of custom-synthesized protected dipeptides, and training purposes in academic peptide chemistry laboratories.

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